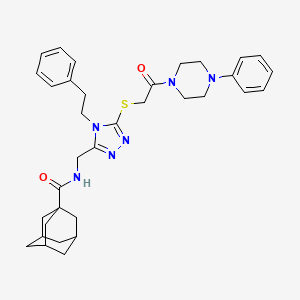
(1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C34H42N6O2S and its molecular weight is 598.81. The purity is usually 95%.
BenchChem offers high-quality (1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Vibrational Studies Adamantane-containing triazole thiones, including compounds similar to the requested chemical, have been studied for their structural and vibrational properties. Research has demonstrated the potential of these compounds to exhibit analgesic activities, highlighting the importance of adamantane structures in medicinal chemistry. Theoretical studies using DFT and Multi-reference ab initio Methods provide insights into the equilibrium geometry, vibrational spectra, and UV/Vis spectra of these compounds, suggesting their potential for drug design due to predicted biological activities (Shundalau et al., 2019).
Quantum Chemical Analysis Further quantum chemical analyses have been conducted on adamantane-based compounds, which are structurally related to the requested chemical, to understand their spectroscopic properties and potential biological activities. These studies involve DFT calculations to predict vibrational IR and Raman spectra, and TDDFT and MRPT calculations for electronic absorption spectra. Such detailed analyses are crucial for understanding the molecular behavior and designing molecules with desired biological effects (Al-Ghulikah et al., 2019).
Reactivity and Adsorption Behavior The reactivity properties and adsorption behavior of triazole derivatives have been explored through DFT and MD simulation studies. These studies provide valuable insights into the interactions of such molecules with biological systems, potentially guiding the development of pharmaceuticals with specific mechanisms of action, such as autoxidation prevention or targeted molecular interactions (Al-Ghulikah et al., 2021).
Synthesis and Biological Activities Research into the synthesis of adamantane-containing molecules and their derivatives has shown diverse biological activities, including antimicrobial and anti-inflammatory properties. These studies underscore the versatility of adamantane-based structures in drug design, highlighting their potential to serve as scaffolds for developing new therapeutic agents with varied biological activities (Al-Abdullah et al., 2014).
properties
IUPAC Name |
N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N6O2S/c41-31(39-15-13-38(14-16-39)29-9-5-2-6-10-29)24-43-33-37-36-30(40(33)12-11-25-7-3-1-4-8-25)23-35-32(42)34-20-26-17-27(21-34)19-28(18-26)22-34/h1-10,26-28H,11-24H2,(H,35,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHWDTNDQBRMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C56CC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

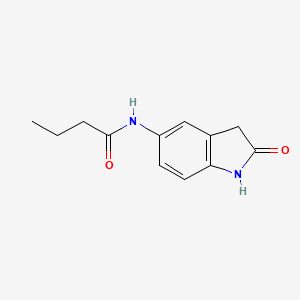
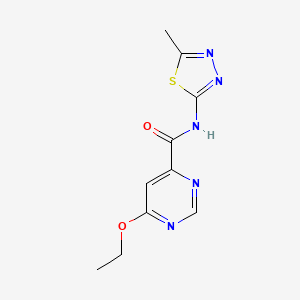
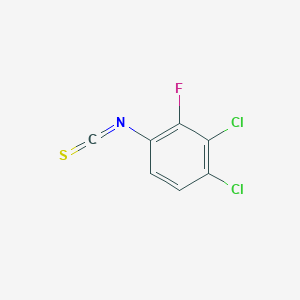
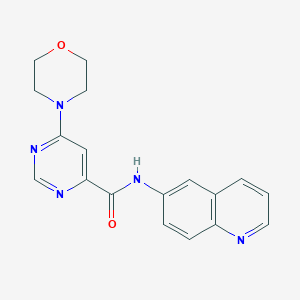
![2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2813233.png)
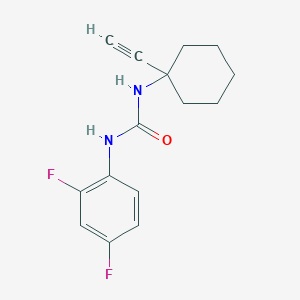
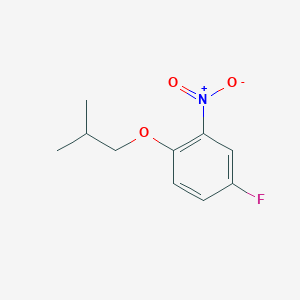
![Methyl (E)-4-[4-[(4-chlorophenyl)carbamoyl]piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813237.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3,3-difluoropyrrolidine](/img/structure/B2813239.png)
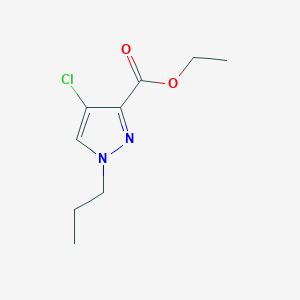
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2813242.png)
![2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2813244.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2813245.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2813246.png)